molecular formula C9H8ClNO3 B124625 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenone CAS No. 149809-26-7

2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenone

Cat. No. B124625
CAS RN: 149809-26-7
M. Wt: 213.62 g/mol
InChI Key: PRSCCOTYRGOTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenone, commonly known as MDAI, is a research chemical that belongs to the class of entactogens. It is a derivative of 3,4-methylenedioxyamphetamine (MDA), which is a well-known psychoactive drug. MDAI is a non-neurotoxic and non-stimulant compound that is known to produce empathogenic effects.

Mechanism of Action

2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI acts as a selective serotonin releasing agent (SSRA) and is known to increase the levels of serotonin in the brain. It also affects the levels of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation.
Biochemical and Physiological Effects:
2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI produces empathogenic effects, which include feelings of empathy, emotional openness, and increased sociability. It has also been reported to produce mild psychedelic effects, such as visual distortions and altered perception of time. 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI does not produce the same level of euphoria or stimulation as other entactogens, such as MDMA.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI in lab experiments is that it is non-neurotoxic and non-stimulant, which makes it a safer alternative to other entactogens. However, 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, there is limited research on the safety and efficacy of 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI, which makes it difficult to draw definitive conclusions about its potential therapeutic applications.

Future Directions

There are several areas of future research that could be explored with 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI. One potential direction is to study its potential use in the treatment of chronic pain and inflammation. Another area of interest is its potential use in the treatment of depression, anxiety, and PTSD. Further research is also needed to better understand the long-term effects of 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI and its safety profile.

Scientific Research Applications

2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of chronic pain. 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).

properties

CAS RN

149809-26-7

Product Name

2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenone

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

1-(6-amino-1,3-benzodioxol-5-yl)-2-chloroethanone

InChI

InChI=1S/C9H8ClNO3/c10-3-7(12)5-1-8-9(2-6(5)11)14-4-13-8/h1-2H,3-4,11H2

InChI Key

PRSCCOTYRGOTJG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N

synonyms

Ethanone, 1-(6-amino-1,3-benzodioxol-5-yl)-2-chloro- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2'-acetylamino-4',5'-methylenedioxy-2-chloroacetophenone (0.9 g, 3.53 mmol) or an equivalent amount of 2'-pivoylamino-4',5'-methylenedioxy-2-chloroacetophenone in ethanol (60 mL) at about 5° C. is added, dropwise, conc. HCI (12.5 mL, 149.7 mmol). The reaction mixture is then heated at reflux for about an hour, then poured over 2 N NaOH/ice (80 mL/60 g) and washed with ethyl acetate (3 ×70 mL). The organic portions are combined and washed with brine (50 mL), dried (anhydrous sodium sulfate) and concentrated in vacuo to yield a greenish-yellow solid. This solid is recrystallized from ethyl acetate/isopropanol/hexane, treated with activated charcoal, to yield 2'-amino-4',5'-methylenedioxy-2-chloroacetophenone (0.39 g, 52% of theory).
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
2'-pivoylamino-4',5'-methylenedioxy-2-chloroacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaOH ice
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2'-acetylamino-4',5'-methylenedioxy-2-chloroacetophenone (0.9 g, 3.53 mmol) or an equivalent amount of 2'-pivoylamino-4',5'-methylenedioxy-2-chloroacetophenone in ethanol (60 mL) at about 5° C. is added, dropwise, conc. HCl (12.5 mL, 149.7 mmol). The reaction mixture is then heated at reflux for about an hour, then poured over 2N NaOH/ice (80 mL/60 g) and washed with ethyl acetate (3×70 mL). The organic portions are combined and washed with brine (50 mL), dried (anhydrous sodium sulfate) and concentrated in vacuo to yield a greenish-yellow solid. This solid is recrystallized from ethyl acetate/isopropanol/hexane, treated with activated charcoal, to yield 2'-amino-4',5'-methylenedioxy-2-chloroacetophenone (0.39 g, 52% of theory).
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
2'-pivoylamino-4',5'-methylenedioxy-2-chloroacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaOH ice
Quantity
80 mL
Type
reactant
Reaction Step Three

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